2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-14(2,3)12(18)16-13-15-11(8-21-13)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGUAMWWFJJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized by reacting the corresponding acid chloride with an amine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antimicrobial and anticancer agent. Research indicates that derivatives of similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Case Study: Anticancer Activity
A study on structurally similar thiazole derivatives demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests that 2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide may also exhibit similar properties.
| Compound | Activity Type | Target Cell Line | MIC (µg/mL) |
|---|---|---|---|
| d6 | Anticancer | MCF7 | <100 |
| d7 | Anticancer | MCF7 | <100 |
Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
Biological Activity Overview
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Promising results against various cancer cell lines.
- Enzyme Inhibition : Potential to inhibit key metabolic enzymes.
Material Science
The unique chemical structure of this compound allows for applications in developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers or coatings.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitrophenyl group can be reduced to form amino derivatives.
- Substitution Reactions : The thiazole ring can participate in electrophilic substitution reactions.
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas with Pd/C | Atmospheric pressure |
| Electrophilic Substitution | Bromine and sulfuric acid | Room temperature |
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with several thiazole-containing propanamide derivatives. Key analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound and 8h enhances polarity and intermolecular interactions (e.g., dipole-dipole, π-stacking), leading to higher melting points compared to analogs with electron-donating groups like methoxy (e.g., ) .
- Backbone Modifications : Replacement of the dimethylpropanamide group with a chloro-propanamide (e.g., ) reduces steric hindrance but may decrease thermal stability.
- Heterocyclic Variations : Compound 8h incorporates an oxadiazole ring, which increases molecular weight and complexity compared to the simpler thiazole-propanamide scaffold .
Spectral and Analytical Data
- IR Spectroscopy: The nitro group in the target compound would exhibit strong absorption near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), consistent with 8h .
- NMR Data : The thiazole ring protons in the target compound are expected to resonate at δ 7.5–8.5 ppm (aromatic region), similar to 8h (δ 7.8–8.3 ppm for 3-nitrophenyl protons) .
- Elemental Analysis : Expected C, H, N percentages for the target compound align with analogs like 8h (C: 44.21%, H: 3.21%, N: 17.17%) .
Biological Activity
2,2-Dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound characterized by its thiazole ring and nitrophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 246.31 g/mol
- CAS Number : 391221-55-9
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Through Hantzsch thiazole synthesis.
- Introduction of the Nitrophenyl Group : Via nitration of the corresponding phenyl derivative.
- Formation of the Propanamide Moiety : By reacting an acid chloride with an amine in the presence of a base.
Antibacterial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. In particular:
- Compounds were tested against Bacillus cereus and Pseudomonas aeruginosa, showing marked inhibition at specific concentrations .
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have also been evaluated for antifungal activity. The compound's structure suggests it may inhibit fungal growth through mechanisms similar to those observed in other thiazole-containing compounds .
Cytotoxicity and Anticancer Potential
Studies have explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For example:
- Certain thiazole analogues displayed significant growth inhibition in various cancer cell lines, suggesting potential as anticancer agents .
- Specific structure-activity relationship (SAR) analyses revealed that modifications in the phenyl ring enhance cytotoxicity against cancer cells .
Research Findings
Case Studies
-
Antibacterial Case Study
- A study evaluated various thiazole derivatives for their antibacterial efficacy. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains.
-
Cytotoxicity Case Study
- In vitro studies on cancer cell lines showed that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as novel anticancer agents.
Q & A
Q. What are the critical steps in synthesizing 2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
Thiazole ring formation : Condensation of 3-nitrophenyl-substituted thiourea with α-halo ketones under reflux in ethanol .
Amide coupling : Reaction of the thiazole intermediate with 2,2-dimethylpropanoyl chloride in the presence of triethylamine (TEA) as a base, using dimethylformamide (DMF) as a solvent at 60–80°C .
- Optimization : Microwave-assisted synthesis can reduce reaction time by 40–60% while improving yield (e.g., 75% → 92%) . Monitor purity via HPLC or TLC at each step .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrophenyl protons at δ 8.1–8.3 ppm; thiazole C-2 resonance at δ 165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 344.12) .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C in the amide group at ~120°) and packing interactions .
Q. How does the nitro group at the 3-position of the phenyl ring influence electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effect : The nitro group reduces electron density on the phenyl ring, enhancing electrophilicity of the thiazole’s C-2 position.
- Spectroscopic Evidence : IR spectra show a redshift in C=N (thiazole) stretching (from 1630 cm⁻¹ to 1590 cm⁻¹) due to conjugation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?
- Methodological Answer :
- Analog Synthesis : Replace the nitro group with electron-donating (e.g., -OCH₃) or neutral (-CH₃) groups to assess electronic effects .
- Assays : Use in vitro kinase inhibition assays (e.g., EGFR or Aurora B) with IC₅₀ comparisons. For example, 3-nitrophenyl derivatives show 3x higher activity than 4-methylphenyl analogs .
- Computational Modeling : Dock the compound into kinase ATP-binding pockets using AutoDock Vina to predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-amide derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations can skew results. Replicate assays in triplicate with controls .
- Purity Verification : Contradictions may arise from impurities >5%. Use preparative HPLC to isolate batches with ≥98% purity .
- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding vendor databases like BenchChem) .
Q. How do crystallographic studies inform solubility and formulation challenges for this compound?
- Methodological Answer :
- Crystal Packing Analysis : X-ray data reveal strong intermolecular H-bonds between the amide and nitro groups, reducing solubility in aqueous buffers .
- Formulation Solutions : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) to improve bioavailability. Thermal analysis (DSC) identifies stable polymorphs .
Q. What are the key differences in reactivity between this compound and its 4-nitrophenyl or non-nitrated analogs?
- Methodological Answer :
- Electrophilic Substitution : The 3-nitrophenyl group directs electrophiles to the thiazole’s C-5 position, unlike 4-nitrophenyl derivatives .
- Reduction Reactions : Catalytic hydrogenation reduces the nitro group to -NH₂, altering electronic profiles (e.g., λ_max shifts from 320 nm to 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
